5-Methoxy-pyrrolo[2,3-B]pyridine-1-carboxylic acid tert-butyl ester
Overview
Description
5-Methoxy-pyrrolo[2,3-B]pyridine-1-carboxylic acid tert-butyl ester is a heterocyclic compound with the molecular formula C13H16N2O3 and a molecular weight of 248.28 g/mol . This compound is often used as a building block in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-pyrrolo[2,3-B]pyridine-1-carboxylic acid tert-butyl ester typically involves the reaction of pyrrolo[2,3-B]pyridine with methoxy and tert-butyl ester groups under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper salts .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs while maintaining the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-pyrrolo[2,3-B]pyridine-1-carboxylic acid tert-butyl ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, sodium borohydride.
Catalysts: Palladium on carbon, copper salts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
5-Methoxy-pyrrolo[2,3-B]pyridine-1-carboxylic acid tert-butyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Methoxy-pyrrolo[2,3-B]pyridine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-pyrrolo[2,3-B]pyridine-1-carboxylic acid tert-butyl ester
- 1-(tert-Butoxycarbonyl)-5-methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid
- 5-Chloro-3-iodo-pyrrolo[2,3-B]pyridine-1-carboxylic acid tert-butyl ester
Uniqueness
5-Methoxy-pyrrolo[2,3-B]pyridine-1-carboxylic acid tert-butyl ester is unique due to its specific methoxy and tert-butyl ester functional groups, which confer distinct chemical properties and reactivity. These features make it a valuable compound for various synthetic and research applications .
Biological Activity
5-Methoxy-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester (CAS No. 928653-83-2) is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a pyrrolo[2,3-b]pyridine scaffold, which is known for its diverse biological activities. The tert-butyl ester moiety enhances solubility and bioavailability, making it a useful candidate for drug development.
1. Anticancer Activity
Research indicates that derivatives of pyrrolo[2,3-b]pyridine exhibit significant anticancer properties. In vitro studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines, including breast and ovarian cancer cells. For instance, a related study found that pyrrolo[3,4-c]pyridine derivatives displayed moderate cytotoxicity against ovarian cancer cells with an effective concentration (EC50) of less than 10 µM for some derivatives .
Table 1: Anticancer Activity of Pyrrolo Derivatives
Compound | Cell Line | EC50 (µM) | Reference |
---|---|---|---|
Compound A | Ovarian Cancer | <10 | |
Compound B | Breast Cancer | Moderate | |
This compound | TBD | TBD | TBD |
2. Antimycobacterial Activity
The antimycobacterial activity of pyrrolo derivatives has been explored extensively. Studies have shown that certain esters exhibit potent activity against Mycobacterium tuberculosis (Mtb) with minimum inhibitory concentrations (MIC) as low as 0.15 µM for some derivatives. The presence of specific functional groups significantly influences this activity; for example, modifications at the pyridine ring can enhance potency while maintaining low toxicity to non-target cells .
Table 2: Antimycobacterial Activity
3. Anti-inflammatory Effects
Pyrrolo derivatives have also demonstrated anti-inflammatory properties. In vivo studies indicate that certain compounds can significantly reduce inflammation markers in animal models. The structure-activity relationship suggests that electron-donating groups enhance the anti-inflammatory activity by modulating the inhibition of cyclooxygenase enzymes (COX-1 and COX-2) .
Table 3: Anti-inflammatory Activity
Study on Anticancer Properties
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized a series of pyrrolo[2,3-b]pyridine derivatives and evaluated their anticancer activity against various cell lines. The study highlighted the importance of substituent position on the pyridine ring in enhancing cytotoxic effects against cancer cells while minimizing toxicity to normal cells.
Antimycobacterial Screening
A comprehensive screening of pyrrolo derivatives against Mtb revealed that modifications at the carboxylic acid position significantly improved efficacy without compromising safety profiles in VERO cell lines. This study emphasizes the potential of these compounds as leads in developing new antimycobacterial agents.
Properties
IUPAC Name |
tert-butyl 5-methoxypyrrolo[2,3-b]pyridine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-13(2,3)18-12(16)15-6-5-9-7-10(17-4)8-14-11(9)15/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFWDIPVJZAJHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=CC(=CN=C21)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90640136 | |
Record name | tert-Butyl 5-methoxy-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90640136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
928653-83-2 | |
Record name | 1,1-Dimethylethyl 5-methoxy-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=928653-83-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 5-methoxy-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90640136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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